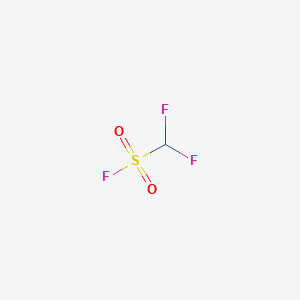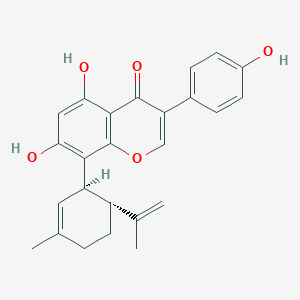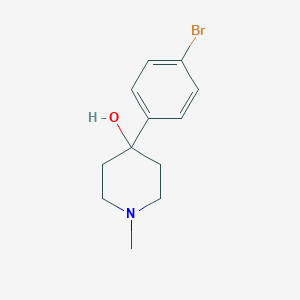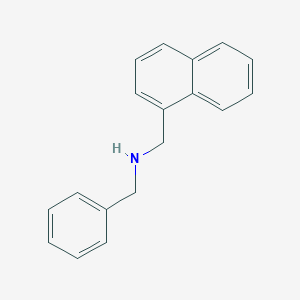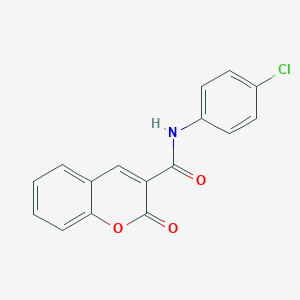
1,3-Difluoro-2-iodo-5-(trans-4-propylcyclohexyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Difluoro-2-iodo-5-(trans-4-propylcyclohexyl)benzene is an organic compound with the molecular formula C15H19F2I It is characterized by the presence of two fluorine atoms, one iodine atom, and a trans-4-propylcyclohexyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Difluoro-2-iodo-5-(trans-4-propylcyclohexyl)benzene can be synthesized through a multi-step process starting from 1,3-difluorobenzene. The synthetic route typically involves the following steps:
Halogenation: Introduction of iodine into the benzene ring through electrophilic substitution using iodine and an oxidizing agent such as nitric acid.
Cyclohexylation: Attachment of the trans-4-propylcyclohexyl group to the benzene ring via Friedel-Crafts alkylation using a suitable alkylating agent and a Lewis acid catalyst like aluminum chloride.
Fluorination: Introduction of fluorine atoms into the benzene ring through nucleophilic substitution using a fluorinating agent such as potassium fluoride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-2-iodo-5-(trans-4-propylcyclohexyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium fluoride, dimethyl sulfoxide (DMSO) as solvent, and elevated temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate in organic solvents like tetrahydrofuran (THF).
Major Products
Substitution: Formation of fluorinated derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
1,3-Difluoro-2-iodo-5-(trans-4-propylcyclohexyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-difluoro-2-iodo-5-(trans-4-propylcyclohexyl)benzene involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s effects are mediated through pathways involving halogen bonding, hydrophobic interactions, and electronic effects of the fluorine and iodine atoms. These interactions can modulate the activity of biological molecules and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Difluoro-2-iodobenzene: Lacks the trans-4-propylcyclohexyl group, making it less hydrophobic and less bulky.
1,3-Difluoro-2-bromo-5-(trans-4-propylcyclohexyl)benzene: Contains bromine instead of iodine, resulting in different reactivity and electronic properties.
1,3-Difluoro-2-chloro-5-(trans-4-propylcyclohexyl)benzene: Contains chlorine instead of iodine, affecting its chemical behavior and interactions.
Uniqueness
1,3-Difluoro-2-iodo-5-(trans-4-propylcyclohexyl)benzene is unique due to the combination of fluorine and iodine atoms along with the trans-4-propylcyclohexyl group. This unique structure imparts specific chemical properties, such as increased hydrophobicity, steric hindrance, and electronic effects, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1,3-difluoro-2-iodo-5-(4-propylcyclohexyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2I/c1-2-3-10-4-6-11(7-5-10)12-8-13(16)15(18)14(17)9-12/h8-11H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYYCSHUGCWURO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC(=C(C(=C2)F)I)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602247 |
Source


|
| Record name | 1,3-Difluoro-2-iodo-5-(4-propylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149705-66-8 |
Source


|
| Record name | 1,3-Difluoro-2-iodo-5-(4-propylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
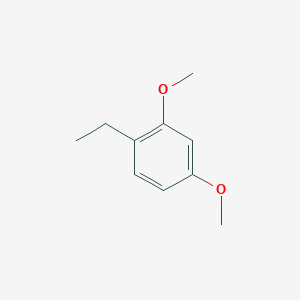


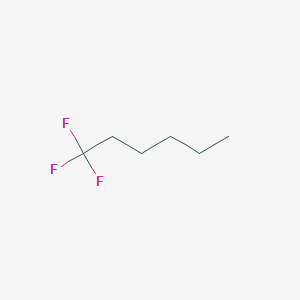
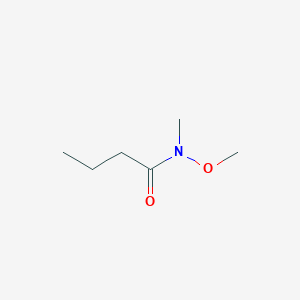
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propan-1-amine;hydrochloride](/img/structure/B189855.png)
![6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B189857.png)
